3-(2-Methylmorpholine-4-carbonyl)aniline
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Overview
Description
3-(2-Methylmorpholine-4-carbonyl)aniline is a chemical compound that features a morpholine ring substituted with a methyl group and a carbonyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylmorpholine-4-carbonyl)aniline typically involves the reaction of 2-methylmorpholine with an appropriate aniline derivative. One common method is the coupling of 2-methylmorpholine with 4-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylmorpholine-4-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Scientific Research Applications
3-(2-Methylmorpholine-4-carbonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylmorpholine-4-carbonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity for its target, while the aniline moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the aniline moiety.
2-Methylmorpholine: Lacks the carbonyl and aniline groups.
4-Nitroaniline: Contains the aniline moiety but lacks the morpholine ring.
Uniqueness
3-(2-Methylmorpholine-4-carbonyl)aniline is unique due to the combination of the morpholine ring, methyl group, carbonyl group, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs.
Properties
IUPAC Name |
(3-aminophenyl)-(2-methylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(5-6-16-9)12(15)10-3-2-4-11(13)7-10/h2-4,7,9H,5-6,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWQYONYUOEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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